

Physical and chemical properties of Benzyl 2-amino-4-hydroxybutanoate

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Compound of Interest

Compound Name: *Benzyl 2-amino-4-hydroxybutanoate*

Cat. No.: *B12280844*

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An In-depth Technical Guide to Benzyl 2-amino-4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-amino-4-hydroxybutanoate is a chiral amino acid ester of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its structure, incorporating a primary amine, a hydroxyl group, and a benzyl ester, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly peptides and other biologically active compounds. The benzyl ester group serves as a readily removable protecting group for the carboxylic acid, while the amino and hydroxyl functionalities offer sites for further chemical modification. This guide provides a comprehensive overview of the known physical and chemical properties of **Benzyl 2-amino-4-hydroxybutanoate**, detailed experimental protocols for its synthesis and handling, and visualizations of key chemical transformations.

Core Properties

While specific experimental data for **Benzyl 2-amino-4-hydroxybutanoate** is not widely available in the literature, its properties can be inferred from closely related compounds and

general principles of organic chemistry.

Physical Properties

Quantitative physical data for the title compound is scarce. The following table summarizes key identifiers and highlights the lack of experimentally determined physical constants.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO ₃	[1]
Molecular Weight	209.24 g/mol	[1]
IUPAC Name	benzyl 2-amino-4-hydroxybutanoate	[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)COC(=O)C(CCO)N</chem>	[1]
InChI Key	PIICDTONQLAGTM-UHFFFAOYSA-N	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	

Chemical Properties

Benzy 2-amino-4-hydroxybutanoate is expected to exhibit chemical properties characteristic of a primary amine, a primary alcohol, and a benzyl ester.

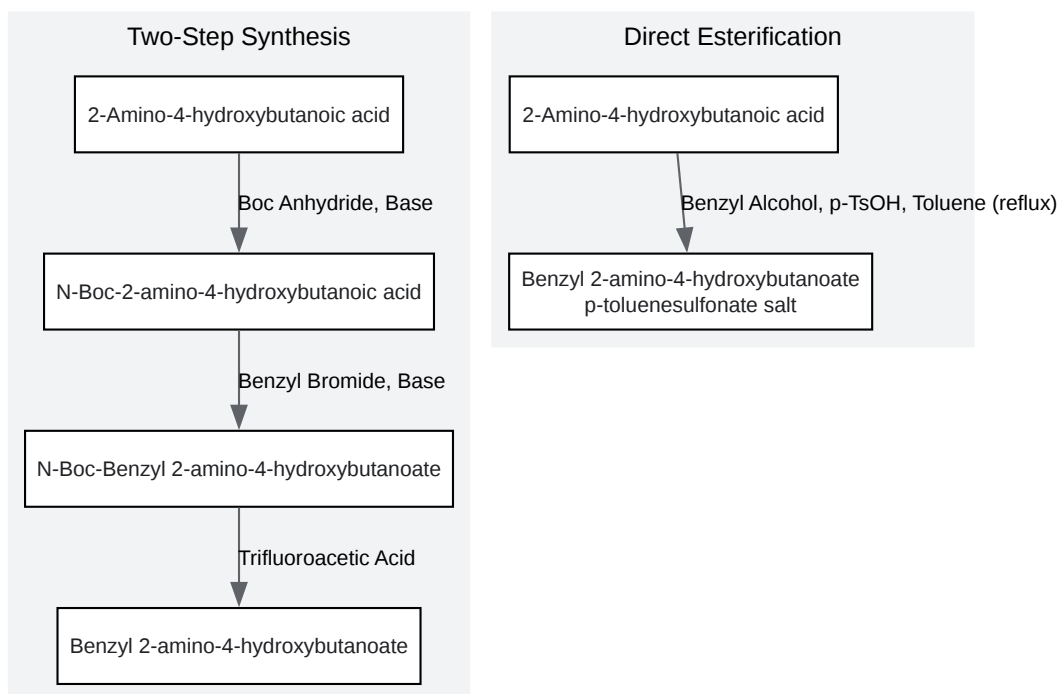
Property	Description
Solubility	Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water is anticipated due to the presence of the hydrophobic benzyl group.
Reactivity	The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and peptide bond formation. The hydroxyl group can undergo oxidation or be used as a nucleophile. The benzyl ester can be cleaved under various conditions, most commonly via catalytic hydrogenation.
Stability	The compound is generally stable under neutral conditions. The benzyl ester can be labile to strong acids and bases.

Experimental Protocols

Due to the lack of a specific, published, step-by-step synthesis for **Benzyl 2-amino-4-hydroxybutanoate**, this section provides detailed general procedures for the synthesis of amino acid benzyl esters, which are directly applicable. The most common route involves a two-step process: N-protection of the starting amino acid followed by esterification, and then deprotection. An alternative is the direct Fischer-Speier esterification.

Synthesis Workflow

General Synthetic Routes to Benzyl 2-amino-4-hydroxybutanoate



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Caption: Overview of synthetic strategies for **Benzyl 2-amino-4-hydroxybutanoate**.

Two-Step Synthesis via N-Protection

This is a widely used and generally high-yielding method that provides a clean product.

Step 1: N-Boc Protection of 2-Amino-4-hydroxybutanoic acid

Materials:

- 2-Amino-4-hydroxybutanoic acid

- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH) or Triethylamine (TEA)
- Dioxane or Tetrahydrofuran (THF)
- Water
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 2-amino-4-hydroxybutanoic acid in a mixture of dioxane (or THF) and water.
- Add sodium hydroxide or triethylamine to the solution to adjust the pH to approximately 9-10.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate in dioxane (or THF) dropwise to the stirred reaction mixture over a period of 30-60 minutes.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the organic solvent under reduced pressure.
- Adjust the pH of the remaining aqueous solution to ~3 with a dilute acid (e.g., 1M HCl).
- Extract the product with ethyl acetate (3 x volume of aqueous phase).
- Combine the organic layers and wash with water and then brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield N-Boc-2-amino-4-hydroxybutanoic acid.

Step 2: Benzyl Esterification

Materials:

- N-Boc-2-amino-4-hydroxybutanoic acid
- Benzyl bromide (BnBr)
- Cesium carbonate (Cs_2CO_3) or another suitable base
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve N-Boc-2-amino-4-hydroxybutanoic acid in anhydrous DMF.
- Add cesium carbonate to the solution and stir for 15-30 minutes at room temperature.
- Add benzyl bromide dropwise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **N-Boc-Benzyl 2-amino-4-hydroxybutanoate**.

Step 3: N-Boc Deprotection

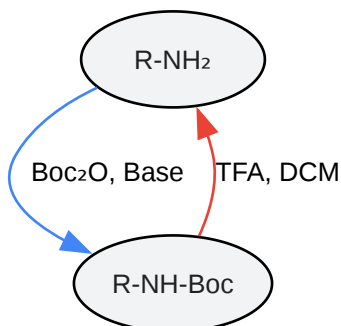
Materials:

- **N-Boc-Benzyl 2-amino-4-hydroxybutanoate**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution

Procedure:

- Dissolve **N-Boc-Benzyl 2-amino-4-hydroxybutanoate** in dichloromethane.
- Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.
- Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
- Dissolve the residue in a small amount of DCM and carefully neutralize with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate to yield **Benzyl 2-amino-4-hydroxybutanoate**.

Boc-Protection and Deprotection Cycle



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Caption: The reversible nature of Boc protection for amines.

Direct Fischer-Speier Esterification

This method is more direct but can sometimes lead to lower yields and the formation of byproducts.[2]

Materials:

- 2-Amino-4-hydroxybutanoic acid
- Benzyl alcohol
- p-Toluenesulfonic acid (p-TsOH) monohydrate
- Toluene or Cyclohexane[2]
- Diethyl ether or Ethyl acetate[2]

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-amino-4-hydroxybutanoic acid, a significant excess of benzyl alcohol, a catalytic amount of p-

toluenesulfonic acid monohydrate, and toluene (or cyclohexane).[2]

- Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.[2]
- Continue refluxing until no more water is collected.
- Cool the reaction mixture to room temperature.
- Add diethyl ether or ethyl acetate to precipitate the p-toluenesulfonate salt of the product.[2]
- Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
- To obtain the free amine, the salt can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate), followed by extraction with an organic solvent.

Characterization

As no specific spectral data for **Benzyl 2-amino-4-hydroxybutanoate** is readily available, the following table provides expected characteristic signals based on its structure and data from analogous compounds.

Technique	Expected Observations
¹ H NMR	<p>~7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.~5.2 ppm (s, 2H): Methylene protons of the benzyl group (O-CH₂-Ph).~3.6-3.8 ppm (m, 1H): Methine proton at the α-carbon (CH-NH₂).~3.5-3.7 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (CH₂-OH).~1.8-2.0 ppm (m, 2H): Methylene protons at the β-carbon (CH₂-CH).Broad singlet: Protons of the amino and hydroxyl groups (exchangeable with D₂O).</p>
¹³ C NMR	<p>~173-175 ppm: Carbonyl carbon of the ester.~135-136 ppm: Quaternary aromatic carbon of the benzyl group.~128-129 ppm: Aromatic carbons of the benzyl group.~66-67 ppm: Methylene carbon of the benzyl group (O-CH₂-Ph).~58-60 ppm: Methylene carbon adjacent to the hydroxyl group (CH₂-OH).~54-56 ppm: Methine carbon at the α-carbon (CH-NH₂).~35-37 ppm: Methylene carbon at the β-carbon (CH₂-CH).</p>
IR (Infrared Spectroscopy)	<p>~3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.~3030 cm⁻¹: Aromatic C-H stretching.~2850-2950 cm⁻¹: Aliphatic C-H stretching.~1730-1750 cm⁻¹: C=O stretching of the ester.~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.~1100-1200 cm⁻¹: C-O stretching of the ester.</p>
Mass Spectrometry (MS)	<p>[M+H]⁺ = 210.1125: Expected exact mass for the protonated molecule (C₁₁H₁₆NO₃⁺).</p>

Applications in Research and Development

Benzyl 2-amino-4-hydroxybutanoate is primarily utilized as a synthetic intermediate. Its key applications include:

- **Peptide Synthesis:** As a protected amino acid, it can be incorporated into peptide chains. The benzyl ester protects the C-terminus during peptide coupling reactions.[1]
- **Pharmaceutical Development:** It serves as a chiral building block for the synthesis of complex drug molecules where the amino and hydroxyl groups can be further functionalized. [1]
- **Biochemical Research:** Derivatives of this compound can be used to probe enzyme mechanisms and protein interactions.[1]

Safety and Handling

As with all laboratory chemicals, **Benzyl 2-amino-4-hydroxybutanoate** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Benzyl 2-amino-4-hydroxybutanoate is a valuable chiral building block in organic synthesis. While specific, experimentally determined physical and spectral data are not readily available in the public domain, its properties and reactivity can be reliably predicted based on its structure and comparison with related compounds. The synthetic protocols outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Its utility in peptide synthesis and as a precursor for more complex molecules underscores its importance for researchers in drug discovery and development.

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References

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